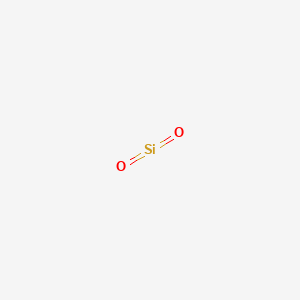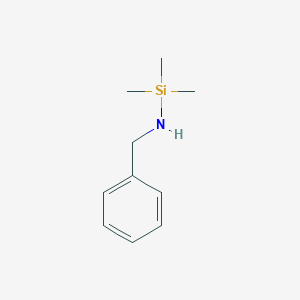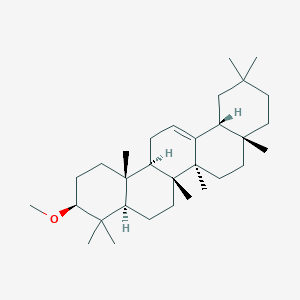
3beta-Methoxyolean-12-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta-Methoxyolean-12-ene is a pentacyclic triterpene methyl ether, a type of apolar lipid found predominantly in savanna biomass . It is one of the six major pentacyclic triterpene methyl ethers identified in savanna vegetation, alongside crusgallin, miliacin, parkeol methyl ether, lupeol methyl ether, and cylindrin . This compound is notable for its selective preservation in soil samples, making it a subject of interest in various scientific studies .
Méthodes De Préparation
The preparation of isosawamilletin involves several synthetic routes and reaction conditions. While specific synthetic routes for isosawamilletin are not extensively documented, general methods for preparing pentacyclic triterpene methyl ethers can be applied. These methods typically involve the extraction of the compound from natural sources, followed by purification processes such as chromatography
Analyse Des Réactions Chimiques
3beta-Methoxyolean-12-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isosawamilletin can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
3beta-Methoxyolean-12-ene has several scientific research applications across different fields:
Mécanisme D'action
The mechanism of action of isosawamilletin involves its interaction with various molecular targets and pathways. As a pentacyclic triterpene, it may exert its effects through modulation of cellular signaling pathways, enzyme inhibition, and interaction with cell membranes . The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to influence processes such as inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
3beta-Methoxyolean-12-ene is similar to other pentacyclic triterpene methyl ethers such as crusgallin, miliacin, parkeol methyl ether, lupeol methyl ether, and cylindrin . What sets isosawamilletin apart is its selective preservation in soil samples, which makes it a unique marker for ecological studies . Additionally, its chemical structure and properties may differ slightly from those of its counterparts, leading to variations in its biological and chemical activities .
Propriétés
Numéro CAS |
14021-26-2 |
|---|---|
Formule moléculaire |
C31H52O |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene |
InChI |
InChI=1S/C31H52O/c1-26(2)16-17-28(5)18-19-30(7)21(22(28)20-26)10-11-24-29(6)14-13-25(32-9)27(3,4)23(29)12-15-31(24,30)8/h10,22-25H,11-20H2,1-9H3/t22-,23-,24+,25-,28+,29-,30+,31+/m0/s1 |
Clé InChI |
LUKYDMFJBKBKJG-MLTFVASFSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1)C)C)C |
SMILES isomérique |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)[C@@H]1CC(CC2)(C)C)C |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC)C)C)C2C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


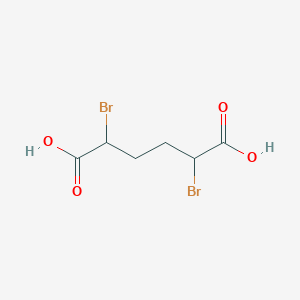
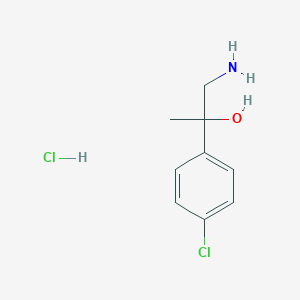
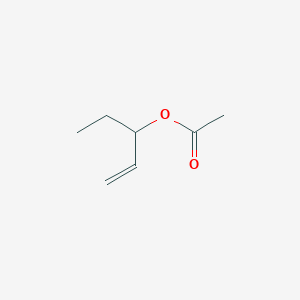
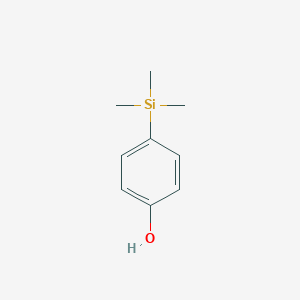
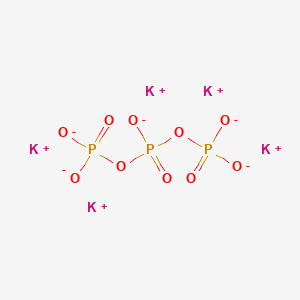
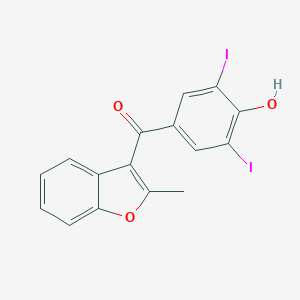
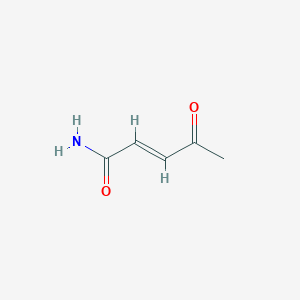
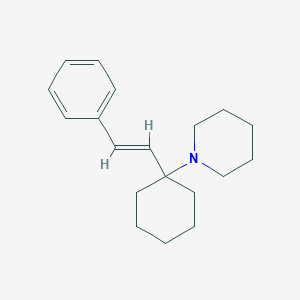
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
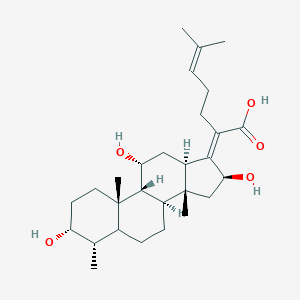
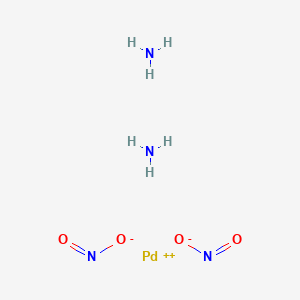
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
